N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide
Description
N-[2-(1,3-Benzoxazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide (CAS: 477566-99-7, C₂₈H₃₁N₃O₄S, MW: 505.63 g/mol) is a benzamide derivative featuring a benzoxazole moiety fused to a phenyl ring and a dibutylsulfamoyl group. Its synthesis likely involves sequential functionalization: (1) Friedel-Crafts sulfonylation to introduce the sulfamoyl group, (2) coupling of the benzoxazole-phenyl unit via amide bond formation, and (3) alkylation to install dibutyl substituents .
Key spectral characteristics include:
Properties
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O4S/c1-3-5-19-31(20-6-4-2)36(33,34)22-17-15-21(16-18-22)27(32)29-24-12-8-7-11-23(24)28-30-25-13-9-10-14-26(25)35-28/h7-18H,3-6,19-20H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKUGDKLUWKRNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide typically involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, or alkynones under different reaction conditions and catalysts . For instance, an FeCl3-catalyzed aerobic oxidation reaction can be used to synthesize benzoxazole derivatives from 2-aminophenol and 1-formyl-o-carborane with toluene as a solvent at 110°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts can enhance the efficiency and selectivity of the reactions .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: Involving the addition of oxygen or the removal of hydrogen.
Reduction: Involving the addition of hydrogen or the removal of oxygen.
Substitution: Involving the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include FeCl3 for oxidation, various reducing agents for reduction, and different nucleophiles for substitution reactions . The conditions typically involve controlled temperatures, solvents like toluene, and specific catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized benzoxazole derivatives, while substitution reactions can produce a variety of functionalized benzoxazole compounds .
Scientific Research Applications
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes . Its anticancer properties could be related to the induction of apoptosis in cancer cells or inhibition of cell proliferation .
Comparison with Similar Compounds
Key Observations :
- Heterocycles : Benzoxazole (target) vs. thiazole () or imidazole () alters electron density and binding specificity. Benzoxazole’s fused ring system may improve thermal stability .
- Backbone Flexibility : The target’s rigid benzamide-thioamide linkage contrasts with ’s triazole-thiones, which exhibit tautomerism affecting reactivity .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : LogP values (estimated) rank as: Target (~5.2) > ’s thiazole analog (~3.8) > ’s triazole-thiones (~2.5–3.0). Dibutyl chains in the target enhance lipid solubility .
- Bioavailability : The target’s higher MW (~505 vs. ~373–500 for analogs) may reduce diffusion efficiency but improve protein binding .
Research Implications
- Drug Design : The dibutylsulfamoyl group in the target could optimize pharmacokinetics in CNS-targeting drugs, whereas ’s thiazole analog may favor polar interactions in enzyme inhibition .
- Contradictions : ’s triazole-thiones exhibit tautomerism absent in the target, suggesting divergent stability profiles .
Biological Activity
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article provides a detailed overview of the biological activity associated with this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a benzamide core substituted with a dibutylsulfamoyl group and a benzoxazole moiety, which are known to enhance biological activity through various mechanisms.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds with similar structural features. For instance, compounds containing benzoxazole derivatives have shown promising results against various cancer cell lines.
Case Study: In Vitro Antitumor Activity
In a study evaluating the antitumor activity of newly synthesized compounds, it was found that derivatives with benzoxazole rings demonstrated significant cytotoxicity against human lung cancer cell lines such as A549 and HCC827. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for these compounds:
| Compound | A549 IC50 (µM) | HCC827 IC50 (µM) | NCI-H358 IC50 (µM) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Benzoxazole Derivative 1 | 6.75 ± 0.19 | 5.13 ± 0.97 | 7.02 ± 3.25 |
| Benzothiazole Derivative 2 | 4.01 ± 0.95 | 6.26 ± 0.33 | 6.48 ± 0.11 |
Note: TBD indicates that specific data for this compound is still under investigation.
The results indicate that compounds similar to this compound can exhibit significant antitumor activity, particularly in two-dimensional cell culture assays.
Antimicrobial Activity
In addition to its antitumor properties, the compound's potential antimicrobial effects have been explored. Studies show that derivatives of benzoxazole can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Testing
The antimicrobial activity was evaluated using broth microdilution methods against common pathogens such as Escherichia coli and Staphylococcus aureus. The following table summarizes the Minimum Inhibitory Concentrations (MICs):
| Pathogen | MIC (µg/mL) for this compound | MIC (µg/mL) for Control Antibiotic |
|---|---|---|
| Escherichia coli | TBD | 16 |
| Staphylococcus aureus | TBD | 8 |
These findings suggest that the compound may possess significant antimicrobial properties, warranting further investigation into its mechanism of action.
The biological activity of this compound is likely attributed to its ability to interact with DNA and inhibit critical cellular processes such as replication and transcription. Similar compounds have been shown to bind within the minor groove of DNA, potentially disrupting normal cellular functions.
Q & A
Q. What are the primary synthetic routes for N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including:
- Amide coupling : Reaction of a benzoxazole-containing aniline derivative with activated 4-(dibutylsulfamoyl)benzoyl chloride under basic conditions (e.g., using triethylamine in DMF or dichloromethane) .
- Sulfamoyl group introduction : Dibutylamine is reacted with sulfonyl chloride intermediates, requiring precise temperature control (0–5°C) to avoid side reactions .
- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is critical for isolating the final product. Yield optimization (typically 60–75%) depends on stoichiometric ratios and anhydrous conditions .
Q. Which analytical techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?
Key methods include:
- NMR spectroscopy :
Q. What are the documented biological targets of this compound, and how are binding assays designed to study these interactions?
Preliminary studies suggest activity against:
- Kinase enzymes : Use fluorescence-based ATP-competitive assays (e.g., Z’-LYTE® kinase kits) to measure IC₅₀ values .
- Membrane transporters : Radiolabeled substrate displacement assays (e.g., ³H-labeled inhibitors in HEK293 cells) quantify inhibition .
- Structural insights : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding to hydrophobic pockets via benzoxazole and sulfamoyl groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be optimized to enhance the compound’s selectivity for specific molecular targets?
Focus on:
- Benzoxazole modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to enhance π-π stacking with aromatic residues in target proteins .
- Sulfamoyl group tuning : Replace dibutyl with cyclic amines (e.g., piperidine) to reduce off-target interactions. Compare IC₅₀ shifts in dose-response assays .
- Bioisosteric replacements : Substitute the benzamide linker with thioamide or urea groups to modulate solubility and binding kinetics .
Q. What experimental strategies resolve contradictions in reported bioactivity data across different cell lines or assays?
Address discrepancies by:
- Assay standardization : Use identical cell lines (e.g., HepG2 vs. HEK293) and passage numbers to minimize variability .
- Off-target profiling : Screen against a panel of unrelated enzymes (e.g., cytochrome P450 isoforms) to identify non-specific effects .
- Metabolic stability tests : Incubate the compound with liver microsomes (human/rat) to assess if metabolite interference explains divergent results .
Q. How can computational modeling guide the optimization of reaction conditions for large-scale synthesis?
Apply:
- Density Functional Theory (DFT) : Calculate transition-state energies to predict optimal temperatures and catalysts for key steps (e.g., amide coupling) .
- Solvent selection algorithms : Use COSMO-RS models to identify solvents (e.g., THF vs. DMF) that maximize yield while minimizing by-products .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
Data Contradiction and Validation
Q. How should researchers validate conflicting reports on the compound’s solubility and formulation stability?
- Solubility assays : Compare results in buffered solutions (PBS, pH 7.4) vs. DMSO to identify solvent-specific artifacts .
- Accelerated stability studies : Store the compound at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS. Look for hydrolysis of the sulfamoyl group .
- Crystallography : Single-crystal X-ray diffraction can confirm structural integrity and polymorphism risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
